N-(4-chloro-2-nitrophenyl)-3-iodo-5-nitrobenzamide
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Overview
Description
N-(4-chloro-2-nitrophenyl)-3-iodo-5-nitrobenzamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, nitro, and iodo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-nitrophenyl)-3-iodo-5-nitrobenzamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the nitration of 4-chloroaniline to form 4-chloro-2-nitroaniline, followed by iodination to introduce the iodine atom at the desired position. The final step involves the formation of the benzamide by reacting the iodinated intermediate with 3-iodo-5-nitrobenzoic acid under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and reaction temperatures are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-nitrophenyl)-3-iodo-5-nitrobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and iodo groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the amide group, under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of new derivatives with different functional groups replacing the chloro or iodo groups.
Reduction: Formation of corresponding amines.
Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or other oxidized forms.
Scientific Research Applications
N-(4-chloro-2-nitrophenyl)-3-iodo-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-nitrophenyl)-3-iodo-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) that can damage cellular components. The chloro and iodo groups may facilitate binding to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-nitrophenyl)-4-nitrobenzamide
- N-(4-bromophenyl)-3-iodo-5-nitrobenzamide
- N-(4-chloro-2-nitrophenyl)piperidin-4-amine
Uniqueness
N-(4-chloro-2-nitrophenyl)-3-iodo-5-nitrobenzamide is unique due to the specific combination of functional groups that confer distinct chemical reactivity and potential biological activity. The presence of both chloro and iodo groups allows for versatile chemical modifications, while the nitro groups provide opportunities for redox chemistry.
Properties
Molecular Formula |
C13H7ClIN3O5 |
---|---|
Molecular Weight |
447.57 g/mol |
IUPAC Name |
N-(4-chloro-2-nitrophenyl)-3-iodo-5-nitrobenzamide |
InChI |
InChI=1S/C13H7ClIN3O5/c14-8-1-2-11(12(5-8)18(22)23)16-13(19)7-3-9(15)6-10(4-7)17(20)21/h1-6H,(H,16,19) |
InChI Key |
BGFQNQQBTNUYOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
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